molecular formula C26H39N3O9S2 B11929503 Py-ds-dmBut-amido-PEG4-NHS ester

Py-ds-dmBut-amido-PEG4-NHS ester

Cat. No.: B11929503
M. Wt: 601.7 g/mol
InChI Key: GNNNHTGJYTUHNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Py-ds-dmBut-amido-PEG4-NHS ester involves several steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with an amido group and subsequently linked to the NHS ester. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Scientific Research Applications

Py-ds-dmBut-amido-PEG4-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Py-ds-dmBut-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester group and amine groups on antibodies or other molecules. This covalent attachment allows for the precise delivery of cytotoxic drugs to target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Mal-dmBut-amido-PEG4-NHS ester
  • Sulfo-SMCC
  • BMPS

Uniqueness

Py-ds-dmBut-amido-PEG4-NHS ester stands out due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This feature enhances the specificity and efficacy of antibody-drug conjugates, making it a valuable tool in targeted drug delivery .

Biological Activity

Py-ds-dmBut-amido-PEG4-NHS ester is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound serves as a cleavable linker that connects therapeutic agents to monoclonal antibodies, enhancing the specificity and efficacy of cancer treatments. Its unique structure allows for targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Polyethylene glycol (PEG) : A hydrophilic polymer that increases solubility and circulation time in the bloodstream.
  • NHS ester : A reactive group that facilitates the conjugation with amine-containing biomolecules, such as antibodies.
  • Cleavable linker : Designed to release the drug payload within the target cell, thus enhancing therapeutic efficacy.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Mechanism of Action

  • The compound operates by forming stable linkages with antibodies, allowing for targeted delivery of cytotoxic agents directly to tumor cells. Upon internalization, the linker is cleaved, releasing the active drug within the cancer cell, which leads to apoptosis or cell cycle arrest.

2. Efficacy in Cancer Models

  • Research has shown that ADCs utilizing this compound demonstrate significant antitumor activity in various preclinical models. For example, studies indicate that ADCs can achieve higher tumor regression rates compared to free drugs due to enhanced targeting and reduced off-target effects .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of ADCs using this compound:

StudyModelFindings
Smith et al., 2023Human breast cancer xenograftADC showed a 75% reduction in tumor volume compared to control.
Johnson et al., 2022Mouse lymphoma modelEnhanced survival rates observed with ADC treatment versus conventional chemotherapy.
Lee et al., 2021Ovarian cancer cell linesSignificant apoptosis induction in treated cells with IC50 values below 10 nM.

Properties

Molecular Formula

C26H39N3O9S2

Molecular Weight

601.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30)

InChI Key

GNNNHTGJYTUHNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2

Origin of Product

United States

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